1,4-Dioxepane-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxepane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYYFLBMUAYHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701684-61-8 | |
| Record name | 1,4-dioxepane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,4 Dioxepane 6 Carboxylic Acid and Its Analogues
Direct Synthesis Approaches for 1,4-Dioxepane-6-carboxylic Acid
The direct synthesis of this compound can be approached through two main stages: the formation of the 1,4-dioxepane ring system and the introduction of the carboxylic acid moiety at the C-6 position. These stages can be performed sequentially or in a more convergent manner depending on the chosen synthetic route.
Cyclization Strategies for Dioxepane Ring Formation
The construction of the seven-membered 1,4-dioxepane ring is a critical step that can be achieved through various cyclization strategies. These methods often involve the formation of two ether linkages to create the cyclic structure.
One potential, though not extensively documented, approach to the 1,4-dioxepane ring is through the macrocyclization of acyclic precursors. This can be envisioned through the intramolecular cyclization of a diol that has been functionalized as a diester. While specific examples for this compound are scarce in the literature, the general principle of diol cyclization to form cyclic ethers is well-established. For instance, the dehydrative cyclization of diols can yield various O-heterocycles. thieme-connect.de This strategy would involve the synthesis of a suitable acyclic diol precursor containing the necessary carbon framework for the dioxepane ring and a protected carboxylic acid or a precursor group at the appropriate position. The cyclization could then be induced under conditions that favor the formation of the seven-membered ring.
A related strategy involves the one-step intramolecular cyclization of a diol via mesylation, which has been successfully used to synthesize sugar-derived enamine.netresearchgate.netoxazepanes. researchgate.net In this method, one of the primary hydroxyl groups is mesylated in situ and subsequently undergoes nucleophilic attack by the other hydroxyl group to form the seven-membered ring. researchgate.net This suggests that a similar approach with a suitably substituted diol could potentially yield a 1,4-dioxepane derivative.
| Precursor Type | Cyclization Method | Potential Product | Key Considerations |
| Acyclic Diol Diester | Intramolecular Transesterification | 1,4-Dioxepane-6-carboxylate | High dilution conditions to favor intramolecular cyclization over polymerization. |
| Acyclic Dihalide and Diol | Williamson Ether Synthesis | Substituted 1,4-Dioxepane | Stoichiometry and reaction conditions to control intermolecular vs. intramolecular reactions. nih.govresearchgate.netnih.gov |
| Acyclic Diol | Mesylation and Intramolecular Cyclization | Substituted 1,4-Dioxepane | Regioselectivity of the mesylation and the stereochemistry of the diol. researchgate.net |
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated cyclic compounds, including oxygen-containing heterocycles. enamine.netpsu.edu This reaction, typically catalyzed by ruthenium or molybdenum complexes such as Grubbs or Schrock catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene (B1197577). psu.edursc.orgrsc.org
For the synthesis of a 1,4-dioxepane system, a suitable acyclic precursor would be a diallyl ether derivative. The RCM of such a precursor would lead to an unsaturated 1,4-dioxepine, which could then be hydrogenated to the saturated 1,4-dioxepane ring. The substituent at the 6-position, which will ultimately become the carboxylic acid, would need to be incorporated into the acyclic diene precursor. The efficiency of the RCM reaction can be influenced by the nature of the catalyst, the solvent, and the concentration of the substrate. enamine.netpsu.edu
| Catalyst Type | Description | Key Features |
| Grubbs Catalysts | Ruthenium-based carbene complexes. rsc.org | High tolerance for various functional groups, air stability, and compatibility with a wide range of solvents. rsc.orgrsc.org |
| Schrock Catalysts | Molybdenum- or tungsten-based organometallic compounds. rsc.orgeurekaselect.com | High activity and selectivity, particularly for sterically demanding substrates. eurekaselect.comenergy.gov |
While direct RCM to form a substituted 1,4-dioxepane is a plausible strategy, the literature more broadly supports the synthesis of various oxepane (B1206615) systems. rsc.org The application of RCM to the synthesis of the C11-C21 fragment of epothilones, which involves the formation of a dihydropyran-2-one ring that can be seen as a precursor to a substituted oxepane, highlights the utility of this method in constructing complex oxygen-containing rings. koreascience.kr
Introduction and Functionalization of the Carboxylic Acid Moiety
Once the 1,4-dioxepane ring is constructed, or concurrently with its formation, the carboxylic acid group must be introduced at the C-6 position. This can be achieved through the oxidation of a precursor functional group or by direct carboxylation.
A common and reliable method for introducing a carboxylic acid is through the oxidation of a primary alcohol. Therefore, a key intermediate in the synthesis of this compound would be (1,4-dioxepan-6-yl)methanol. This alcohol could then be oxidized using a variety of established reagents.
The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a powerful method for oxidizing primary alcohols to carboxylic acids. nih.govuni.lursc.orgbeilstein-journals.orgchemicalbook.com The reaction is typically rapid and gives high yields. nih.gov However, the carcinogenic nature of chromium(VI) compounds has led to the development of milder and more environmentally benign alternatives. nih.gov
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are stable nitroxyl (B88944) radicals that act as catalysts for the selective oxidation of primary alcohols to aldehydes or, with a co-oxidant, to carboxylic acids. These oxidations are often efficient, fast, and can be performed under mild conditions, tolerating a range of sensitive functional groups. For example, the oxidation of nerol (B1678202) to neral (B7780846) can be achieved with iodobenzene (B50100) diacetate and TEMPO.
| Oxidizing Agent | Description | Conditions | Advantages/Disadvantages |
| Jones Reagent | CrO₃ in H₂SO₄/acetone | Acidic, rapid | High yields, inexpensive; but toxic and not very selective. nih.govuni.lubeilstein-journals.org |
| TEMPO/Co-oxidant | Catalytic TEMPO with a stoichiometric oxidant (e.g., NaOCl, IBD) | Mild, often basic or neutral | High selectivity, mild conditions; co-oxidant can be a limiting factor. |
Direct carboxylation of a 1,4-dioxepane precursor offers a more convergent route to the target molecule. This would typically involve the generation of a nucleophilic center at the C-6 position of the dioxepane ring, which then reacts with carbon dioxide.
One potential strategy is the lithiation of the 1,4-dioxepane ring followed by quenching with CO₂. The development of fast lithiation-carboxylation sequences in continuous flow has shown promise for the direct carboxylation of various organic substrates. rsc.org This method allows for the generation of carboxylic acids at ambient conditions with short reaction times. rsc.org Applying this to a suitably protected 1,4-dioxepane could provide a direct entry to the desired carboxylic acid.
Alternatively, the reaction of organometallic derivatives of 1,4-dioxepane with CO₂ could be explored. For instance, the reaction of Grignard reagents or organolithium compounds with carbon dioxide is a classic method for the synthesis of carboxylic acids. Creating such an organometallic species from a 6-halo-1,4-dioxepane precursor would be a key step in this approach.
Synthesis of Dioxepane Ring Systems as Foundational Scaffolds
The construction of the 1,4-dioxepane ring is a key challenge in the synthesis of this compound and its derivatives. Several methodologies have been established to form this seven-membered oxygen-containing heterocycle.
A modern and efficient approach to 1,4-dioxepane derivatives is through organocatalyzed electrochemical dehydrogenative annulation. This method involves the reaction of alkenes with 1,3-diols to form the dioxepane ring. enamine.net The use of electrochemistry in combination with an organic redox catalyst, such as a triarylamine, allows the synthesis to proceed under transition metal- and oxidizing reagent-free conditions, which is a significant advantage in terms of sustainability and environmental impact. enamine.netresearchgate.net This electrolytic method demonstrates a broad substrate scope and is compatible with a variety of functional groups, providing a direct route to functionalized 1,4-dioxepane products. researchgate.net The reaction proceeds via the formation of a radical cation in the bulk solution, facilitated by the redox catalyst, which minimizes side reactions and reduces the required electrode potential. enamine.net
Table 1: Examples of Organocatalyzed Electrochemical Dehydrogenative Annulation for 1,4-Dioxepane Derivatives
| Alkene Reactant | Diol Reactant | Catalyst | Yield (%) | Reference |
| 1,1-Diphenylethene | 1,3-Propanediol | (2,4-Br₂C₆H₃)₃N | 85 | enamine.net |
| 4-Methoxystyrene | 1,3-Propanediol | (2,4-Br₂C₆H₃)₃N | 72 | enamine.net |
| Indene | 1,3-Propanediol | (2,4-Br₂C₆H₃)₃N | 78 | enamine.net |
Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including seven-membered heterocycles like 1,4-dioxepanes. While specific examples for the direct synthesis of this compound via cycloaddition are not extensively reported, the general principles of cycloaddition can be applied. For instance, a [4+3] cycloaddition strategy could potentially be employed, involving the reaction of a four-atom component (a diene) with a three-atom component (an oxyallyl cation or equivalent).
In a broader context of forming seven-membered rings, various cycloaddition strategies have been utilized. For example, the synthesis of other heterocyclic systems often employs [4+2] cycloadditions (Diels-Alder reactions), where a diene reacts with a dienophile. libretexts.org While not directly forming a seven-membered ring, subsequent transformations can lead to the desired scaffold. The development of novel cycloaddition reactions, including those involving Huisgen 1,4-dipoles, has expanded the toolbox for synthesizing complex cyclic compounds. rsc.org
Ring expansion reactions provide another viable pathway to seven-membered oxygen heterocycles like 1,4-dioxepanes. These methods typically start with a more readily available five- or six-membered ring and expand it to the desired seven-membered system.
One such strategy involves the rearrangement of functionalized cyclic ethers. For instance, the rearrangement of 6-membered ethers having specific functional groups on a side chain can be induced to expand into 7-membered ethers. scirp.org This can be particularly useful for creating polycyclic ether systems containing a dioxepane ring. scirp.org While not a direct synthesis of 1,4-dioxepane itself, these methods highlight the potential of ring expansion in accessing complex seven-membered oxygen heterocycles.
The synthesis of 1,4-dioxepanes can also be approached using ethylene oxide as a starting material. This method is analogous to the synthesis of 1,4-dioxane. The reaction involves the nucleophilic attack of a diol, such as 1,3-propanediol, on ethylene oxide. The initial ring-opening of ethylene oxide by the diol is followed by an intramolecular cyclization to form the seven-membered 1,4-dioxepane ring. This approach leverages the high reactivity of the strained ethylene oxide ring.
Chemo- and Regioselectivity in this compound Synthesis
Achieving chemo- and regioselectivity is a critical aspect of synthesizing a specifically functionalized molecule like this compound. When multiple reactive sites are present in the starting materials or intermediates, controlling which sites react and in what orientation is paramount.
In the context of synthesizing analogues such as 1,4-benzodioxane-6-carboxylic acid amides, the starting material, gallic acid, provides a pre-existing carboxylic acid group. scirp.orgscirp.org The synthetic strategy then focuses on the selective formation of the dioxane ring without affecting the carboxylic acid (or its ester derivative). scirp.org For instance, the reaction of methyl 3,4,5-trihydroxybenzoate (B8703473) with 1,2-dibromoethane (B42909) in the presence of a base leads to the formation of the 1,4-benzodioxane (B1196944) ring, with the ester group at the desired position remaining intact. scirp.org Subsequent hydrolysis of the ester yields the carboxylic acid. scirp.org
The regioselectivity of such reactions is also crucial. In the case of substituted catechols or other aromatic diols, the position of cyclization to form the dioxepane or dioxane ring can be influenced by the electronic and steric properties of the substituents on the aromatic ring. Careful choice of reaction conditions and starting materials is necessary to direct the reaction to the desired regioisomer.
Green Chemistry Principles and Sustainable Synthetic Route Development
The development of sustainable and environmentally benign synthetic methods is a major focus in modern organic chemistry. For the synthesis of this compound and its analogues, several green chemistry principles can be applied.
The use of organocatalyzed electrochemical methods, as described in section 2.2.1, is a prime example of a greener approach. enamine.netresearchgate.net By avoiding transition metals and stoichiometric chemical oxidants, these methods reduce waste and the use of hazardous materials. enamine.net The generation of hydrogen and water as the only by-products further enhances the environmental credentials of such processes.
Other green strategies applicable to the synthesis of heterocycles include the use of renewable starting materials, safer solvents (such as water or ionic liquids), and catalytic reactions that proceed with high atom economy. For example, starting from naturally abundant materials like gallic acid to synthesize 1,4-benzodioxane derivatives aligns with the principle of using renewable feedstocks. scirp.orgscirp.org The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing solvent usage, energy consumption, and purification steps.
Derivatization and Chemical Transformations of 1,4 Dioxepane 6 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a cornerstone of the reactivity of 1,4-Dioxepane-6-carboxylic acid, enabling its conversion into a variety of important derivatives such as esters, amides, acid halides, and anhydrides. These transformations are fundamental in altering the compound's physical and chemical properties, and for its incorporation into larger molecular architectures.
Esterification Reactions and Ester Derivatives
Esterification of this compound can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgmasterorganicchemistry.com This equilibrium-driven reaction is typically performed with an excess of the alcohol to drive the reaction towards the ester product. masterorganicchemistry.com
Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive species. For instance, reaction with an alkyl halide in the presence of a non-nucleophilic base, or with diazomethane, can yield the corresponding methyl ester. Another effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation at room temperature.
The resulting ester derivatives of this compound are valuable as intermediates in further synthetic transformations or as final products with tailored properties.
| Reaction | Reagents and Conditions | Product | Notes |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat | Alkyl 1,4-dioxepane-6-carboxylate | Equilibrium reaction; excess alcohol is used. libretexts.org |
| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Alkyl 1,4-dioxepane-6-carboxylate | Good for simple alkyl esters. |
| Steglich Esterification | Alcohol, DCC, cat. DMAP, Solvent (e.g., CH₂Cl₂) | Alkyl 1,4-dioxepane-6-carboxylate | Mild conditions, suitable for sensitive substrates. |
Amidation Reactions and Amide Derivatives
The synthesis of amide derivatives from this compound is a crucial transformation, as the amide bond is a key linkage in many biologically active molecules. The direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid is typically activated first.
A common strategy involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxysuccinimide (HOSu) to suppress side reactions and improve yields. chemistrysteps.comlibretexts.org These reagents convert the carboxylic acid into a more reactive intermediate that readily undergoes nucleophilic attack by the amine.
Alternatively, the carboxylic acid can be converted to its corresponding acid chloride (as discussed in section 3.1.3) and subsequently reacted with an amine. This is a highly effective method for amide bond formation.
| Reaction | Reagents and Conditions | Product | Notes |
| Amide Coupling | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC), optional additive (e.g., HOBt), Solvent (e.g., DCM, DMF) | N-substituted 1,4-dioxepane-6-carboxamide | Widely used in peptide synthesis. chemistrysteps.com |
| From Acid Chloride | Amine (R-NH₂), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-substituted 1,4-dioxepane-6-carboxamide | Generally high yielding. |
Formation of Acid Halides (e.g., Acid Chlorides) and Anhydrides
Acid halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of esters, amides, and other acyl compounds. 1,4-Dioxepane-6-carbonyl chloride can be prepared by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). transformationtutoring.comlibretexts.org These reactions proceed via a nucleophilic acyl substitution mechanism.
Acid anhydrides of this compound can be formed by reacting the corresponding acid chloride with a carboxylate salt, or by the dehydration of two equivalents of the carboxylic acid, although the latter often requires harsh conditions. A more common laboratory-scale synthesis involves the reaction of the acid chloride with one equivalent of the parent carboxylic acid in the presence of a non-nucleophilic base like pyridine. transformationtutoring.com
| Reaction | Reagents and Conditions | Product | Notes |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Solvent (e.g., CH₂Cl₂, neat) | 1,4-Dioxepane-6-carbonyl chloride | Highly reactive intermediate. transformationtutoring.com |
| Anhydride Formation | 1,4-Dioxepane-6-carbonyl chloride, this compound, Pyridine | 1,4-Dioxepane-6-carboxylic anhydride | Can be symmetrical or mixed anhydrides. transformationtutoring.com |
Modifications and Functionalization of the Dioxepane Ring System
Beyond the manipulation of the carboxylic acid group, the 1,4-dioxepane ring itself can undergo various transformations. These include substitutions on the carbon skeleton and more drastic changes like ring-opening and ring-closing reactions, which allow for the synthesis of a wide array of novel structures.
Substitutions on the Carbon Skeleton of the Dioxepane Ring
Introducing substituents onto the carbon framework of the 1,4-dioxepane ring can be challenging due to the relatively inert nature of the C-H bonds within the ether structure. However, strategies can be envisioned based on the reactivity of analogous heterocyclic systems. For instance, radical halogenation could potentially introduce a halogen atom, which could then serve as a handle for further nucleophilic substitution reactions.
Another approach could involve the synthesis of substituted 1,4-dioxepane precursors prior to the introduction or modification of the carboxylic acid functionality. For example, starting with a substituted diol and an appropriate C3 fragment would allow for the construction of a substituted dioxepane ring.
Ring-Opening and Ring-Closing Transformations of Dioxepanes
The 1,4-dioxepane ring can be susceptible to ring-opening reactions under certain conditions. For instance, treatment with strong Lewis acids or Brønsted acids in the presence of a nucleophile can lead to the cleavage of one of the C-O bonds. researchgate.net The regioselectivity of this cleavage would depend on the substitution pattern of the ring and the reaction conditions.
Conversely, ring-closing reactions are a key method for the synthesis of the 1,4-dioxepane system itself. A common strategy is the Williamson ether synthesis, involving the intramolecular cyclization of a precursor containing two hydroxyl groups separated by an appropriate linker. For the synthesis of this compound, this would involve a diol and a three-carbon unit bearing the carboxylic acid or a precursor group. Ring-closing metathesis (RCM) of a di-allyl ether followed by functional group manipulation is another powerful strategy for the formation of unsaturated dioxepane rings, which can then be hydrogenated to the saturated system. rsc.org
| Transformation | General Approach | Expected Outcome |
| Ring-Opening | Strong acid (Lewis or Brønsted), Nucleophile | Cleavage of the dioxepane ring to form a diol derivative. |
| Ring-Closing (Williamson Ether Synthesis) | Intramolecular cyclization of a diol precursor | Formation of the 1,4-dioxepane ring. |
| Ring-Closing (Metathesis) | Ring-closing metathesis of a di-allyl ether | Formation of an unsaturated dioxepane ring. rsc.org |
Synthesis of Spiro-Fused and Dioxo-Dioxepane Derivatives
The creation of spiro-fused and dioxo-dioxepane structures from this compound involves leveraging the existing ring and its substituent as anchor points for further cyclizations or modifications.
Spiro-Fused Derivatives: Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. The synthesis of spiro-fused heterocycles often involves the reaction of a cyclic ketone or a related precursor with a dinucleophilic reagent. While no direct synthesis from this compound is documented, a hypothetical approach could involve converting the carboxylic acid group into a functionality that enables spirocyclization. For instance, transformations leading to a gem-dicarboxylate or a related active methylene (B1212753) compound at the 6-position could serve as a synthon for building a new ring.
General methodologies for creating spiro heterocycles often utilize condensation reactions. For example, the Knoevenagel condensation of cyclic ketones with active methylene compounds is a common strategy. semanticscholar.org In a related context, the synthesis of spiropyrrolidines has been achieved from cyclic ketones through the addition of specific ylides. nih.gov An analogous strategy for this compound would first require its conversion to a 6-keto derivative.
Dioxo-Dioxepane Derivatives: The term "dioxo-dioxepane" implies the introduction of two ketone functionalities onto the 1,4-dioxepane ring, likely at the 5- and 7-positions, creating a 1,4-dioxepane-5,7-dione structure. Such structures are essentially cyclic diketones. The synthesis of related cyclic diones, such as 1,4-dioxane-2,5-diones, can be achieved through the dimerization of α-hydroxy acids. google.com However, creating a 5,7-dione on a pre-existing dioxepane ring requires a different approach.
A plausible synthetic route would involve the oxidation of the methylene carbons adjacent to the ring oxygens (C5 and C7). This is a challenging transformation that would require specific and selective oxidizing agents capable of targeting C-H bonds adjacent to an ether linkage.
A summary of potential, though currently undocumented, synthetic approaches is presented below.
Table 1: Hypothetical Synthetic Approaches to Advanced Derivatives
| Target Derivative | Potential Precursor from this compound | General Reaction Type | Relevant Analogy |
| Spiro-fused heterocycle | 1,4-Dioxepan-6-one | Condensation with dinucleophiles | Synthesis of spiro heterocycles from cyclohexanedione nih.gov |
| 1,4-Dioxepane-5,7-dione | 1,4-Dioxepane | Selective oxidation of α-ether C-H bonds | N/A (Specific methods not found) |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 1,4-Dioxepane-6-carboxylic acid. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise chemical environment of each proton and carbon atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the dioxepane ring and the carboxylic acid group. The acidic proton of the carboxyl group (–COOH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm. The chemical shift of this proton is sensitive to solvent and concentration.
The protons on the seven-membered dioxepane ring would give rise to a more complex set of signals. The proton at the C6 position, being adjacent to the carboxylic acid group, would be deshielded and is expected to resonate as a multiplet. The protons on the methylene (B1212753) groups of the ring (C2, C3, C5, and C7) would appear as multiplets in the upfield region, generally between δ 3.5 and 4.5 ppm, characteristic of protons attached to carbons adjacent to an oxygen atom in a saturated heterocyclic system.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | broad singlet |
| H-6 | 2.5 - 3.0 | multiplet |
| H-2, H-7 (axial & equatorial) | 3.5 - 4.0 | multiplets |
| H-3, H-5 (axial & equatorial) | 3.5 - 4.0 | multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methine carbon bearing the carboxyl group, and the methylene carbons of the dioxepane ring.
The carbonyl carbon of the carboxylic acid is the most deshielded and is predicted to appear in the range of δ 170–185 ppm. The methine carbon (C6) attached to the carboxylic acid group would resonate at a higher field compared to the carbonyl carbon. The methylene carbons (C2, C3, C5, and C7) adjacent to the oxygen atoms are expected in the δ 60–80 ppm region. Due to the symmetry in the 1,4-dioxepane ring, C2 and C7, as well as C3 and C5, may be chemically equivalent, leading to fewer than six signals for the ring carbons, depending on the ring conformation.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 185 |
| C6 | 40 - 50 |
| C2, C7 | 65 - 75 |
| C3, C5 | 65 - 75 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be observed between the proton at C6 and its neighbors on C5 and C7, as well as between the geminal and vicinal protons of the methylene groups within the dioxepane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the ¹³C signals for C6, C2, C3, C5, and C7 based on the chemical shifts of their attached protons. The carbonyl carbon, having no attached protons, would not show a correlation in the HSQC spectrum.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would be employed to accurately determine the molecular weight of this compound and to confirm its elemental formula (C₆H₁₀O₄). The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The compound is expected to be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the ionization mode. The accurate mass measurement would provide strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the ether linkages. A very broad absorption band in the region of 2500–3300 cm⁻¹ is characteristic of the O–H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak between 1700 and 1725 cm⁻¹. The C–O stretching vibrations of the ether linkages in the dioxepane ring and the carboxylic acid would result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) |
| Carboxylic Acid (-COOH) | O–H stretch (hydrogen-bonded) | 2500 - 3300 (broad) |
| Carbonyl (C=O) | C=O stretch | 1700 - 1725 (strong, sharp) |
| Ether (C–O–C) | C–O stretch | 1000 - 1200 (strong) |
| Carboxylic Acid (C-O) | C–O stretch | 1210 - 1320 (strong) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity assessment of this compound from reaction mixtures and for the quantification of impurities. The selection of an appropriate chromatographic technique is contingent on the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. usherbrooke.ca A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the carboxylic acid group into a less polar and more volatile trimethylsilyl ester. usherbrooke.ca
The separation in the gas chromatograph is typically achieved on a capillary column with a stationary phase chosen based on the polarity of the analyte. The mass spectrometer then detects the eluted compounds, providing information on their molecular weight and fragmentation patterns, which aids in structural elucidation and identification. researchgate.net GC-MS can be employed for both qualitative identification and quantitative determination of this compound and its potential impurities. researchgate.netnih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Column | Capillary column (e.g., BP20) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 70°C, ramp to 200°C at 10°C/min, then to 290°C at 35°C/min usherbrooke.ca |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |
| Derivatizing Agent | BSTFA + 1% TMCS usherbrooke.ca |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds and is particularly well-suited for non-volatile or thermally labile substances like carboxylic acids. nih.govbjbms.org For this compound, reversed-phase HPLC (RP-HPLC) would be a primary method for purity assessment. sielc.com
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.com Detection can be achieved using a variety of detectors, with UV detection being common if the molecule possesses a suitable chromophore. If not, a universal detector like a refractive index detector or an evaporative light scattering detector could be employed. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). bldpharm.com
Table 2: Representative HPLC Conditions for the Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Mass Spectrometer |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, the formation of crystalline derivatives can facilitate this analysis.
Polymer Chemistry and Advanced Materials Applications
1,4-Dioxepane-6-carboxylic Acid as a Monomer or Precursor in Polymer Synthesis
While direct polymerization of this compound is not widely documented, its structure represents a functional heterocyclic platform. The carboxylic acid group provides a reactive handle for conversion into various polymerizable monomers. Research into related structures, such as chiral 1,4-oxazepane-5-carboxylic acids, highlights the synthetic efforts to create complex heterocyclic monomers from carboxylic acid precursors for specialized applications. rsc.orgnih.gov
In the broader family of dioxepane-based monomers, the most extensively studied are cyclic ketene (B1206846) acetals (CKAs), particularly 2-methylene-1,3-dioxepane (B1205776) (MDO). researchgate.netacs.orgnih.gov MDO is often synthesized from bio-derived starting materials like 1,4-butanediol (B3395766) and diethylene glycol, positioning it as a key monomer for producing more sustainable and degradable polymers. researchgate.netnih.gov The carboxylic acid moiety of this compound could theoretically be used to synthesize functionalized CKA monomers, expanding the toolbox for creating tailored polymer architectures.
Ring-Opening Polymerization Mechanisms for Dioxepane-Based Monomers
Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers into linear polymers. For dioxepane derivatives, several ROP mechanisms are relevant, each offering distinct advantages and control over the final polymer structure.
Radical ring-opening polymerization (rROP) is a versatile technique that allows for the introduction of functional groups, like esters, directly into the backbone of polymers traditionally formed through chain-growth mechanisms. acs.org Cyclic ketene acetals, such as 2-methylene-1,3-dioxepane (MDO), are a prominent class of monomers that undergo rROP. nih.gov
The process is initiated by a standard radical initiator, which attacks the exocyclic double bond of the CKA. The resulting radical intermediate undergoes a rapid ring-opening via β-scission, which is thermodynamically favored and results in the formation of a more stable open-chain radical. This process effectively transforms the cyclic acetal (B89532) into an ester linkage within the propagating polymer chain. researchgate.netnih.gov This method is a powerful tool for producing polyesters and for incorporating degradable ester units into the backbone of robust vinyl polymers like polyacrylates. researchgate.net
However, the copolymerization of CKAs like MDO with conventional vinyl monomers can be challenging due to disparate monomer reactivity ratios. researchgate.netacs.org This can lead to low incorporation of the CKA, non-uniform insertion of ester bonds, and limited molecular weights. researchgate.net Research has focused on quantifying these reactivity ratios to optimize copolymerization conditions. acs.org
Table 1: Reactivity Ratios for Radical Copolymerization of 2-methylene-1,3-dioxepane (MDO) with Various Vinyl Monomers
| Comonomer | r(MDO) | r(Comonomer) | System Characteristics |
|---|---|---|---|
| Vinyl Acetate (VAc) | 0.43 ± 0.06 | 3.25 ± 0.12 | Moderate composition drift. acs.org |
| 2-Octyl Acrylate (B77674) (2OA) | 0.0000 + 0.0003 | 1.29 ± 0.053 | Lowest composition drift observed. acs.org |
Beyond radical methods, ionic polymerizations offer alternative pathways for polymerizing heterocyclic monomers.
Cationic Polymerization: This method is initiated by an acid, which protonates the monomer to generate a carbocationic active center. utexas.edulibretexts.org For a monomer to be suitable for cationic polymerization, it typically requires electron-donating groups that can stabilize this positive charge. youtube.comyoutube.com In the case of dioxepane derivatives, the oxygen atoms in the ring can act as electron-donating groups, potentially facilitating cationic ring-opening. The propagation proceeds by the nucleophilic attack of subsequent monomer molecules on the growing cationic chain end. youtube.com This process is particularly efficient for alkenes that form stable carbocations. utexas.edu
Anionic Polymerization: In contrast, anionic polymerization is initiated by a nucleophile, such as an organolithium compound, which attacks the monomer to create a propagating carbanion. libretexts.org This mechanism is most effective for monomers containing electron-withdrawing groups that can stabilize the negative charge of the propagating species. utexas.edu While less common for simple dioxepane structures, a suitably functionalized dioxepane derivative, for instance with electron-withdrawing substituents, could potentially undergo anionic ROP. Anionic polymerization can sometimes offer excellent control over molecular weight and lead to "living" polymers, where the chain ends remain active until intentionally terminated. youtube.com
Design and Synthesis of Degradable Polymer Systems
A key driver for using dioxepane-based monomers is the ability to design polymers with built-in degradation capabilities, making them suitable for biomedical applications or as environmentally benign materials. nih.govnih.gov
The introduction of ester groups into the polymer main chain is a fundamental strategy for creating degradable polymers. nih.govrsc.org Ester bonds are susceptible to hydrolysis, a process that can break down the polymer into smaller, non-toxic molecules. rsc.org
The rROP of cyclic ketene acetals is an elegant method for achieving this. researchgate.netnih.gov As described previously, the ring-opening event converts the CKA monomer into a linear ester unit. By copolymerizing a CKA like MDO with a non-degradable vinyl monomer (e.g., an acrylate or styrene), ester linkages can be strategically placed along an otherwise stable carbon-carbon backbone. researchgate.net This allows for the synthesis of materials that retain the desirable mechanical properties of the vinyl polymer while gaining the capacity for controlled degradation. nih.gov The density and distribution of these ester "break points" can be tuned by adjusting the monomer feed ratio during polymerization, offering control over the degradation profile. nih.gov
The degradation of polymers derived from dioxepane monomers primarily proceeds via the hydrolysis of the ester linkages embedded in the backbone. rsc.orgrsc.org This chemical breakdown can be triggered by exposure to water, acids, or bases and can be accelerated by enzymes. nih.gov
The rate of degradation can be precisely controlled through several molecular design factors:
Copolymer Composition: The ratio of degradable ester units to stable units in a copolymer is a primary determinant of the degradation rate. A higher concentration of ester linkages leads to faster degradation. nih.gov
Crystallinity: The morphology of the polymer plays a crucial role. Amorphous regions are more accessible to water and thus degrade more rapidly than highly crystalline domains. nih.gov
Chemical Structure: The introduction of side groups or branching along the polymer chain can influence degradation. For example, the presence of a methyl side group in poly(2-methylene-4-methyl-1,3-dioxepane) was found to significantly reduce the rate of both chemical hydrolysis and biodegradation compared to the unsubstituted analogue. rsc.org
This ability to tune the degradation behavior allows for the creation of advanced materials, such as polymers that degrade over a specific timeframe for controlled drug release or recyclable polymers that can be chemically broken down into their constituent monomers for a circular materials economy. nih.govnih.gov
Table 2: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-butanediol |
| 2-methylene-1,3-dioxepane (MDO) |
| 2-methylene-4-methyl-1,3-dioxepane |
| 2-Octyl Acrylate (2OA) |
| diethylene glycol |
| Lauryl Methacrylate (B99206) (LMA) |
| poly(2-methylene-4-methyl-1,3-dioxepane) |
Application in Bio-lubricant Development using Dioxepane Derivatives
The quest for environmentally friendly lubricants has led researchers to explore biodegradable base stocks derived from renewable resources. In this context, derivatives of dioxepane have emerged as promising candidates. A notable study focused on the synthesis of novel dioxepane derivatives from oleic acid, a common fatty acid, to create bio-lubricant base stocks. ugm.ac.id
Researchers successfully synthesized ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate from ethyl 9,10-dihydroxyoctadecanoate (derived from oleic acid) and malonic acid. ugm.ac.id This process involves the esterification of the dihydroxy fatty acid ester with a dicarboxylic acid, yielding a cyclic dioxepane structure. The chemical structure of the synthesized product was confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry (MS). ugm.ac.id
The properties of this dioxepane derivative as a bio-lubricant were evaluated and compared with standard commercial lubricants. The study determined key parameters such as density, total acid number (TAN), and total base number (TBN). The results indicated that the density and total base number of the synthesized dioxepane derivative were comparable to those of commercial lubricants. ugm.ac.id
Table 1: Bio-lubricant Properties of a Dioxepane Derivative
| Property | Ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate | Standard Commercial Lubricant |
|---|---|---|
| Yield | 89.6% | - |
| Density | Comparable | Standard Value |
| Total Acid Number (TAN) | Data not specified | Standard Value |
These findings underscore the potential of dioxepane derivatives in the formulation of bio-lubricants, offering a renewable alternative to conventional mineral oil-based products. ugm.ac.id
Applications in Responsive Polymeric Materials (e.g., pH-responsive polyesters)
Dioxepane derivatives are also instrumental in the creation of "smart" or responsive polymeric materials that can change their properties in response to external stimuli such as pH. These materials are of great interest for applications in drug delivery and biotechnology. rsc.orgrsc.orgresearchgate.net
A key monomer in this field is 2-methylene-1,3-dioxepane (MDO), which can undergo radical ring-opening polymerization to introduce ester linkages into a polymer backbone. rsc.orgresearchgate.net This process allows for the synthesis of biodegradable polyesters. By copolymerizing MDO with functional monomers, it is possible to create polyesters with specific responsive behaviors. rsc.org
For instance, researchers have synthesized biodegradable and pH-sensitive polymeric prodrugs by terpolymerizing MDO with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA). rsc.orgrsc.org The anticancer drug doxorubicin (B1662922) (DOX) was attached to the polymer via a pH-sensitive hydrazone bond. rsc.orgrsc.org These polymer chains can self-assemble into micelles in an aqueous environment. rsc.orgrsc.org
The release of the drug from these micelles is significantly faster at a lower pH (e.g., 5.5), which is characteristic of the endosomal environment within cancer cells, compared to the physiological pH of 7.4. rsc.org This pH-triggered release mechanism is a critical feature for targeted drug delivery, as it allows the therapeutic agent to be released preferentially at the site of action, potentially reducing side effects. rsc.orgrsc.orgresearchgate.net
Table 2: Characteristics of MDO-based pH-responsive Prodrug Micelles
| Polymer Composition | Drug Conjugation | Stimuli-Responsive Bond | Release Condition | Application |
|---|
Furthermore, thermoresponsive and degradable copolymers and hydrogels have been prepared through the radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide. elsevierpure.com These materials exhibit a phase transition in response to temperature changes and can degrade under alkaline conditions or even in a phosphate-buffered saline (PBS) solution due to a decrease in the internal pH of the hydrogel. elsevierpure.com Such properties make them suitable for applications like stimuli-responsive drug delivery carriers and cell culture scaffolds. elsevierpure.com
The versatility of dioxepane derivatives in polymer synthesis provides a powerful platform for developing advanced, functional materials with tunable biodegradability and responsiveness, opening up new avenues for innovation in medicine and materials science. rsc.orgresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Reactivity
Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the molecule's chemical behavior. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For 1,4-Dioxepane-6-carboxylic acid, the HOMO is likely to be localized around the oxygen atoms of the ether linkages and the carboxylic acid group, while the LUMO may be distributed over the carbonyl carbon of the carboxylic acid.
Other calculated parameters, such as ionization potential, electron affinity, electronegativity, and chemical hardness, further characterize the molecule's reactivity profile. These quantum chemical parameters are essential for understanding the molecule's stability and its potential interactions with other chemical species.
Table 1: Representative Predicted Molecular Properties of this compound Note: The following data are illustrative and based on typical values obtained from DFT calculations for similar organic molecules, as specific experimental or calculated data for this compound is not readily available.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 0.5 eV |
| Dipole Moment | 2.5 D |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a cornerstone for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the corresponding activation energies.
For example, the synthesis of 1,4-dioxepane derivatives can occur through various routes, and computational studies can help determine the most favorable pathway by comparing the energy barriers of different proposed mechanisms. The study of reaction mechanisms in heterocyclic chemistry often involves complex rearrangements and ring-opening or closing steps, where computational insights are particularly valuable. Theoretical investigations can shed light on the step-by-step process of bond breaking and formation, providing a detailed picture of the reaction dynamics. This approach has been successfully applied to understand the reactions of nitrogen-containing heterocyclic compounds and other complex organic molecules. researchgate.netacs.org
Conformer Analysis and Conformational Landscapes
The seven-membered ring of this compound endows it with significant conformational flexibility. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties. The most stable conformations of seven-membered rings, such as cycloheptane and its derivatives, are typically chair, twist-chair, or twist-boat forms. nih.gov The presence of two oxygen atoms and a carboxylic acid substituent in this compound will influence the relative energies of these conformers.
Computational methods can systematically explore the potential energy surface to identify all low-energy conformers. By calculating the relative energies of these conformers, it is possible to determine their population distribution at a given temperature using Boltzmann statistics. For the 1,4-dioxepane ring system, the chair and twist-chair conformations are often found to be the most stable. nih.gov The orientation of the carboxylic acid group (axial versus equatorial) will further differentiate the energies of the possible conformers.
Table 2: Illustrative Relative Energies of this compound Conformers Note: This table presents hypothetical relative energies for plausible conformers of this compound to illustrate the concept of a conformational landscape. Specific data is not available.
| Conformer | Relative Energy (kcal/mol) | Carboxylic Acid Orientation |
|---|---|---|
| Twist-Chair | 0.00 | Equatorial |
| Chair | 1.25 | Equatorial |
| Twist-Chair | 2.50 | Axial |
| Twist-Boat | 3.75 | Equatorial |
| Chair | 4.50 | Axial |
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to predict the IR spectrum. This would show characteristic peaks for the C-O stretching of the ether and carboxylic acid groups, the C=O stretching of the carbonyl group, and the O-H stretching of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, and by comparing the calculated spectra for different conformers with experimental data, it is possible to deduce the dominant conformation in solution.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, the primary absorption is expected to be due to the n → π* transition of the carbonyl group in the carboxylic acid.
The rapid prediction of such conformationally-dependent DFT-level descriptors is an active area of research, with applications in developing data-driven models for chemical reactions and properties. rsc.orgrsc.orgchemrxiv.orgnih.gov
Emerging Research Directions and Future Perspectives in 1,4 Dioxepane 6 Carboxylic Acid Chemistry
Development of Novel Synthetic Methodologies
The efficient synthesis of functionalized medium-ring heterocycles like 1,4-dioxepane-6-carboxylic acid presents a notable chemical challenge. Current research into the synthesis of related 1,4-dioxepane structures provides a foundation for future methodologies.
One promising approach is the organocatalyzed electrochemical dehydrogenative annulation of alkenes with diols, which has been successfully used to create 1,4-dioxepane derivatives. This method avoids the use of transition metals and harsh oxidizing agents, offering a more sustainable synthetic route. Future research could adapt this strategy to incorporate a carboxylic acid moiety, potentially by using a diol and an alkene precursor already bearing a protected carboxyl group.
Another avenue involves the ring-opening polymerization (ROP) of cyclic esters, a cornerstone for producing biodegradable polyesters like polylactic acid (PLA). researchgate.netnih.gov The structural elements of this compound suggest it could be a target for synthesis via related ring-opening or ring-closing strategies. Methodologies developed for synthesizing other functionalized oxepane (B1206615) rings, such as those for chiral 1,4-oxazepane-5-carboxylic acids, could also be adapted. These methods often involve multi-step sequences starting from polymer-supported amino acids, indicating that complex, stereocontrolled syntheses are feasible.
Future synthetic work will likely focus on cost-effective, high-yield methods that allow for precise control over the stereochemistry of the molecule, a critical factor for its potential applications in material science and medicine. frontiersin.orgnih.gov
Innovations in Advanced Material Science Applications
The molecular architecture of this compound makes it a prime candidate for the development of novel biodegradable polymers. Aliphatic polyesters, derived from the polymerization of monomers containing both hydroxyl and carboxylic acid functionalities, are a major class of biodegradable materials. rsc.org
A Monomer for Biodegradable Polyesters: this compound contains both ether linkages (reminiscent of diols) and a carboxylic acid group, making it a potential AB-type monomer for polycondensation reactions. The resulting polyesters would feature both ester and ether linkages in their backbone. The presence of the flexible seven-membered dioxepane ring could impart unique physical properties, such as a lower glass transition temperature and increased elasticity, compared to polymers made from more rigid monomers. mdpi.com The ester bonds would provide hydrolytic and enzymatic cleavage points, ensuring biodegradability. acs.org Research has shown that polymers incorporating cyclic ethers can exhibit versatile properties suitable for applications ranging from drug delivery to tissue engineering. mdpi.com
The development of polymers from monomers like this compound aligns with the broader goals of green chemistry to create sustainable materials from renewable or specially designed building blocks. nih.gov Future studies will likely investigate the polymerization of this monomer, alone or in combination with other dicarboxylic acids or diols, to create a new family of biodegradable copolyesters with tunable thermal and mechanical properties. rsc.orgmdpi.com
Interdisciplinary Research Opportunities
The intersection of chemistry, biology, and medicine offers fertile ground for exploring the utility of this compound, particularly in drug discovery.
This compound presents an interesting scaffold for creating novel bioisosteres. The core structure could be modified to replace the carboxylic acid functionality in an existing drug, with the dioxepane ring serving to modulate physicochemical properties like lipophilicity, polarity, and three-dimensional shape. This strategy could lead to new chemical entities with enhanced efficacy, better safety profiles, or novel intellectual property. drughunter.com The success of such replacements is highly dependent on the specific biological target, often requiring the screening of multiple isosteres to find an optimal match. nih.gov The development of molecules based on this scaffold for targeting specific receptors, such as calcium channels, represents a promising area of interdisciplinary research. nih.gov
Table 1: Predicted Physicochemical Properties of this compound Data is computationally predicted.
Click to view table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₄ | uni.lu |
| Molecular Weight | 146.14 g/mol | - |
| Monoisotopic Mass | 146.0579 Da | uni.lu |
| XlogP (predicted) | -0.8 | uni.lu |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 2 | - |
Table 2: Chemical Compounds Mentioned
Click to view table
| Compound Name |
|---|
| This compound |
| Polylactic acid (PLA) |
| 1,4-oxazepane-5-carboxylic acid |
Q & A
Basic Question: What experimental methodologies are recommended for synthesizing and characterizing 1,4-dioxepane-6-carboxylic acid?
Methodological Answer:
Synthesis typically involves cyclization of precursor molecules, such as ester derivatives, under controlled conditions (e.g., acid catalysis or photochemical activation). Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the compound. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm the cyclic ether and carboxylic acid functional groups (¹H and ¹³C NMR).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretching vibrations.
- Thermal Analysis : Assess stability via Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) .
For reproducibility, document reaction conditions (solvents, catalysts, temperature) and validate purity using HPLC or GC-MS .
Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
Contradictions often arise from variations in experimental protocols or impurities. To address this:
Replicate Studies : Reproduce experiments under standardized conditions (e.g., pH, temperature, solvent systems).
Data Triangulation : Cross-reference results with multiple analytical techniques (e.g., NMR for structure vs. HPLC for purity).
Meta-Analysis : Systematically review literature using databases like SciFinder and PubMed, applying inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) .
Statistical Validation : Use ANOVA or t-tests to assess variability across datasets .
Collaborative Verification : Share samples with independent labs to confirm critical properties like logP or pKa .
Basic Question: What are the key environmental fate and transport properties of this compound, and how are they determined?
Methodological Answer:
Environmental fate studies require:
- Hydrolysis Studies : Evaluate degradation in aqueous buffers at varying pH levels.
- Photolysis Experiments : Expose the compound to UV light to simulate sunlight-driven degradation.
- Biodegradation Assays : Use OECD 301/302 protocols with activated sludge or soil microbiota.
- Partition Coefficients : Measure logKow (octanol-water) via shake-flask or HPLC methods to predict bioaccumulation .
EPA’s tiered risk assessment framework can guide prioritization of ecotoxicological endpoints .
Advanced Question: How can researchers address gaps in toxicological data for this compound?
Methodological Answer:
Prioritize data needs using ATSDR/EPA frameworks :
In Silico Modeling : Predict acute toxicity using QSAR tools (e.g., ECOSAR or TEST).
In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) and genotoxicity (Ames test).
In Vivo Studies : Conduct subchronic rodent studies (OECD 408) at tiered doses.
Mechanistic Studies : Use metabolomics or transcriptomics to identify pathways affected by exposure.
Epidemiological Data : Cross-reference occupational exposure records if industrial use is documented .
Advanced Question: What strategies mitigate methodological biases in spectroscopic characterization of this compound?
Methodological Answer:
- Calibration Standards : Use certified reference materials (CRMs) for instrument calibration.
- Blind Analysis : Mask sample identities during data acquisition to reduce observer bias.
- Interlaboratory Comparisons : Participate in round-robin testing to validate reproducibility .
- Artifact Control : Pre-treat samples to remove interferents (e.g., degassing for NMR, filtering for HPLC).
- Data Transparency : Publish raw spectral data in supplementary materials for peer scrutiny .
Basic Question: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
Adopt ICH Q1A guidelines:
Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
Long-Term Stability : Store at 25°C/60% RH and monitor degradation via HPLC at 0, 3, 6, 12, and 24 months.
Kinetic Analysis : Calculate degradation rates using Arrhenius equations to predict shelf life.
Container Compatibility : Test interactions with glass, plastic, and rubber closures .
Advanced Question: How do stereochemical configurations influence the reactivity of this compound derivatives?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cyclodextrin columns) to separate enantiomers.
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to control ring-opening reactions.
- Computational Modeling : Simulate transition states using DFT (Density Functional Theory) to predict regioselectivity .
- X-ray Crystallography : Resolve absolute configurations of crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
